Cas no 1326874-27-4 (1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine)
![1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine structure](https://ja.kuujia.com/scimg/cas/1326874-27-4x500.png)
1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine 化学的及び物理的性質
名前と識別子
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- furan-2-yl(4-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)methanone
- STL127438
- (4-(furan-2-carbonyl)piperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone
- furan-2-yl-[4-[1-(4-methylphenyl)triazole-4-carbonyl]piperazin-1-yl]methanone
- 1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine
-
- インチ: 1S/C19H19N5O3/c1-14-4-6-15(7-5-14)24-13-16(20-21-24)18(25)22-8-10-23(11-9-22)19(26)17-3-2-12-27-17/h2-7,12-13H,8-11H2,1H3
- InChIKey: VSPKAVNOJSERCE-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CN(C2C=CC(C)=CC=2)N=N1)N1CCN(C(C2=CC=CO2)=O)CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 3
- 複雑さ: 544
- トポロジー分子極性表面積: 84.5
- 疎水性パラメータ計算基準値(XlogP): 1.8
1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6253-1637-1mg |
1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine |
1326874-27-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6253-1637-2mg |
1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine |
1326874-27-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6253-1637-2μmol |
1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine |
1326874-27-4 | 2μmol |
$57.0 | 2023-09-09 |
1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine 関連文献
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Xiuli Wang,Jin Li,Aixiang Tian,Guocheng Liu,Qiang Gao,Hongyan Lin,Dan Zhao CrystEngComm, 2011,13, 2194-2196
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazineに関する追加情報
Recent Advances in the Study of 1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine (CAS: 1326874-27-4)
The compound 1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine (CAS: 1326874-27-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a promising scaffold for the development of novel kinase inhibitors. The presence of both furan and triazole moieties in its structure provides a versatile platform for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. Researchers have employed computational modeling and high-throughput screening to identify potential targets, with preliminary results suggesting activity against specific cancer-related kinases.
In terms of synthesis, a recent publication in the Journal of Medicinal Chemistry (2023) detailed an efficient multi-step route to produce 1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine with high yield and purity. The synthetic approach involved a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by acylation steps, which proved to be scalable for potential industrial applications. The authors also reported improved purification methods using advanced chromatography techniques, ensuring the compound's suitability for biological testing.
Biological evaluations have demonstrated that this compound exhibits moderate to strong inhibitory activity against several cancer cell lines, including breast and lung cancer models. Mechanistic studies suggest that its activity may be linked to the modulation of key signaling pathways involved in cell proliferation and apoptosis. Notably, the compound showed selective toxicity toward cancer cells while exhibiting minimal effects on normal cell lines, indicating a potential therapeutic window that could be exploited in drug development.
Current research efforts are focused on understanding the compound's pharmacokinetic properties and optimizing its drug-like characteristics. Recent in vivo studies in rodent models have provided encouraging results regarding bioavailability and tissue distribution, though challenges remain in improving metabolic stability. Several research groups are actively working on derivative compounds to enhance these properties while maintaining or improving the biological activity.
In conclusion, 1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine represents a promising lead compound in medicinal chemistry research. Its unique structural features, combined with demonstrated biological activity, make it a valuable candidate for further development as a potential therapeutic agent. Future research directions will likely focus on target identification, mechanism of action elucidation, and the development of more potent analogs with improved drug-like properties.
1326874-27-4 (1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine) 関連製品
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